

N-Hydroxy-4-nitrobenzimidoyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Hydroxy-4-nitrobenzimidoyl chloride*

Cat. No.: *B087114*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **N-Hydroxy-4-nitrobenzimidoyl chloride**, a key reagent in organic synthesis, particularly for the construction of heterocyclic compounds. This document details its chemical properties, synonyms, and CAS number, along with explicit experimental protocols for its synthesis and application in 1,3-dipolar cycloaddition reactions.

Core Chemical Data

N-Hydroxy-4-nitrobenzimidoyl chloride is a versatile intermediate, valued for its ability to generate nitrile oxides in situ. Its properties are summarized below.

Property	Value	Citation(s)
CAS Number	1011-84-3	[1][2][3][4]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₃	[4]
Molecular Weight	200.58 g/mol	[1][4]
Appearance	White to Light yellow powder to crystal	[2][3][5]
Melting Point	123.0 to 128.0 °C	[2][3][4]
Boiling Point (est.)	376.6±44.0 °C at 760 mmHg	[4]
Density (est.)	1.5±0.1 g/cm ³	[4]
Purity	>95.0% (GC)	[2][3][5]
Solubility	Soluble in organic solvents (ethanol, methanol, chloroform); insoluble in water	[4]

Synonyms

This compound is also known by several other names in the literature and commercial catalogs:

- N-Hydroxy-4-nitrobenzenecarboximidoyl Chloride[2][3][5]
- p-Nitrobenzohydroximoyl Chloride[2][3][5]
- α-Chloro-4-nitrobenzaldoxime[2][3][5]
- 4-nitrobenzohydroximoylchloride[4]
- Benzenecarboximidoyl chloride, N-hydroxy-4-nitro-[4]

Experimental Protocols

Detailed methodologies for the synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride** and its subsequent use in the synthesis of isoxazoles are provided below.

Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride

This protocol is adapted from a literature procedure for the chlorination of an aldoxime using N-chlorosuccinimide (NCS).^[1]

Materials:

- (E)-4-Nitrobenzaldoxime
- N,N-Dimethylformamide (DMF)
- N-Chlorosuccinimide (NCS)
- Concentrated Hydrochloric Acid (HCl)
- Diethyl ether
- Water
- Hexane

Procedure:

- Dissolve (E)-4-Nitrobenzaldoxime (1 equivalent) in DMF.
- Add a small portion of NCS (0.2 equivalents) to the solution.
- Gently heat the reaction mixture to 40°C.
- To initiate the reaction, bubble a small amount of HCl gas, carefully extracted from the headspace of a concentrated HCl bottle, through the solution.
- Add the remaining NCS (0.8 equivalents) in small portions over a period of 20 minutes, ensuring the reaction temperature does not exceed 45°C.
- Stir the mixture at room temperature overnight.

- Pour the reaction mixture into water and extract with diethyl ether three times.
- Combine the organic layers and remove the solvent under reduced pressure.
- Dissolve the resulting residue in hexane and store in a freezer overnight to induce crystallization.
- Isolate the solid product by vacuum filtration to yield **N-Hydroxy-4-nitrobenzimidoyl chloride** as a white solid.

Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

This solvent-free protocol utilizes ball-milling for the 1,3-dipolar cycloaddition of **N-Hydroxy-4-nitrobenzimidoyl chloride** with terminal alkynes.^[2]

Materials:

- **N-Hydroxy-4-nitrobenzimidoyl chloride**
- A terminal alkyne
- Sodium Carbonate (Na_2CO_3)
- Cu/ Al_2O_3 nanocomposite catalyst (optional, but can improve yields)
- Stainless steel (SS) milling jar and balls

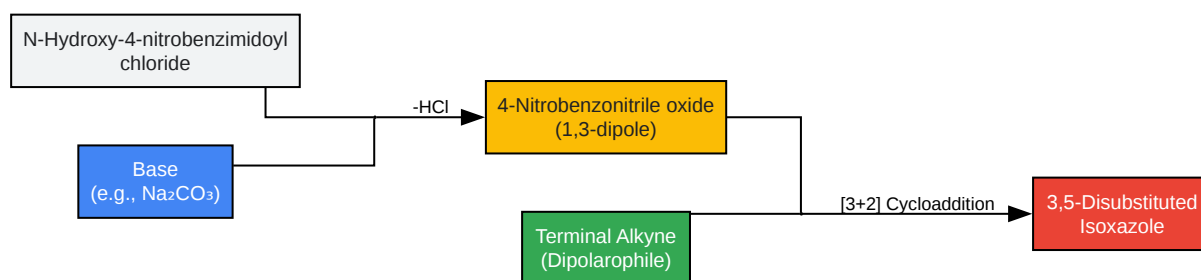
Procedure:

- Place the terminal alkyne (1.0 equivalent), **N-Hydroxy-4-nitrobenzimidoyl chloride** (1.5 equivalents), and Sodium Carbonate (2.0 equivalents) into a stainless-steel milling jar.
- Add the Cu/ Al_2O_3 catalyst and stainless-steel milling balls.
- Mill the mixture in a planetary ball mill for 20 minutes.
- After milling, extract the product from the jar using a suitable organic solvent.

- Purify the product by column chromatography to isolate the desired 3,5-disubstituted isoxazole.

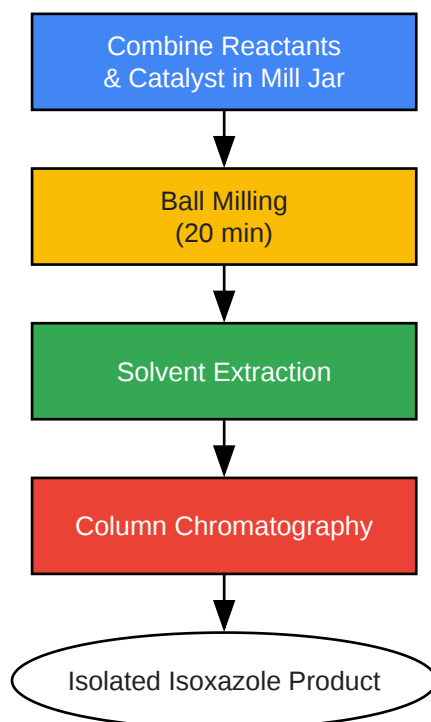
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanism and a typical experimental workflow.



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Caption: In-situ generation of nitrile oxide and subsequent 1,3-dipolar cycloaddition.



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Caption: Workflow for the mechanochemical synthesis of isoxazoles.

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